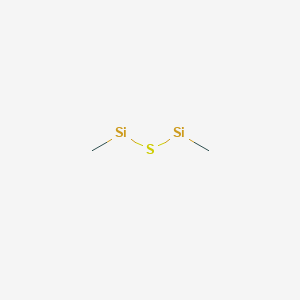

Bis(methylsilyl) sulfide

Description

Historical Context and Evolution of Organosilicon Sulfur Chemistry

The study of organosilicon compounds, which contain carbon-silicon bonds, dates back to the 19th century. wikipedia.org The field gained significant momentum in the early 20th century through the pioneering work of Frederic Kipping, who laid the groundwork for understanding the synthesis and reactivity of these molecules. wikipedia.org The introduction of sulfur into organosilicon frameworks represented a natural progression, leading to the development of compounds with unique properties and reactivity.

Early investigations into organosilicon sulfur chemistry often contended with the high reactivity of the silicon-sulfur bond, particularly its susceptibility to hydrolysis. The development of synthetic methods to create more stable Si-S linkages was a critical step forward. A common strategy involves the reaction of an organosilicon halide with a sulfide (B99878) source. For instance, bis(trimethylsilyl) sulfide is prepared by treating trimethylsilyl (B98337) chloride with anhydrous sodium sulfide. wikipedia.org The synthesis of analogues with reactive Si-H bonds, such as bis(methylsilyl) sulfide, presents additional challenges due to the potential for side reactions involving this functional group.

Significance of the Bis(trimethylsilyl) Moiety in Chemical Synthesis and Materials Science

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a cornerstone of modern chemical synthesis. wikipedia.orgontosight.aichemeurope.com Its widespread use stems from several key characteristics. As a protecting group, it can temporarily mask reactive functional groups like alcohols and amines, allowing for selective transformations on other parts of a molecule. ontosight.aiontosight.ai The TMS group is generally stable under many reaction conditions but can be removed under specific, mild conditions. ontosight.ai

The large molecular volume of the trimethylsilyl group provides significant steric bulk, which can be exploited to stabilize reactive molecules. chemeurope.com Furthermore, the incorporation of TMS groups tends to increase the volatility of non-volatile compounds, which is advantageous for analytical techniques such as gas chromatography and mass spectrometry. chemeurope.com In materials science, the hydrophobic and chemically inert nature of the trimethylsilyl moiety is leveraged in the production of silicones and other polymers. wikipedia.org

Overview of Contemporary Research Paradigms and Challenges for Bis(trimethylsilyl) Sulfide

Bis(trimethylsilyl) sulfide, ((CH₃)₃Si)₂S, is a commercially available and widely used reagent. thieme-connect.com It serves as a versatile and anhydrous source of the sulfide ion (S²⁻) in organic and inorganic synthesis. wikipedia.org A primary application is the conversion of metal oxides and chlorides into their corresponding metal sulfides, a reaction driven by the formation of the highly stable bis(trimethylsilyl) ether or trimethylsilyl halides. wikipedia.org It is also employed in the synthesis of thioketones from ketones and thioaldehydes from aldehydes. thieme-connect.com

Despite its utility, a significant challenge associated with bis(trimethylsilyl) sulfide is its extreme sensitivity to moisture. It readily hydrolyzes to release toxic and malodorous hydrogen sulfide (H₂S) gas, necessitating careful handling and storage in an inert atmosphere. wikipedia.org This reactivity can also lead to irreproducible results in syntheses if conditions are not scrupulously anhydrous.

In contrast, research on this compound is exceptionally limited. A singular study from the late 1980s reported the determination of its molecular structure in the gas phase via electron diffraction. rsc.org This investigation provided precise measurements of bond lengths and angles, confirming the compound's existence and geometry. However, a broader understanding of its reactivity, synthetic applications, and potential role as a reagent remains undeveloped. The primary challenge for this compound is likely its synthesis and stability, as the presence of Si-H bonds introduces a site of reactivity not present in the fully alkylated trimethylsilyl analogue. These bonds can be susceptible to oxidation, hydrolysis, and other reactions, complicating the compound's isolation and use.

Data on Silyl (B83357) Sulfides

The following table presents the key structural parameters for this compound as determined by gas-phase electron diffraction.

| Parameter | Value (for this compound) |

| Si-S bond length (Å) | 2.141 ± 0.003 |

| Si-C bond length (Å) | 1.853 ± 0.006 |

| Si-S-Si bond angle (°) | 104.9 ± 0.6 |

| Si-S-C bond angle (°) | Not Applicable |

Data sourced from a 1989 electron diffraction study. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

C2H6SSi2 |

|---|---|

Molecular Weight |

118.31 g/mol |

InChI |

InChI=1S/C2H6SSi2/c1-4-3-5-2/h1-2H3 |

InChI Key |

BFFFQIYXFWVOOV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]S[Si]C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsilyl Sulfide

Conventional Preparative Routes

The most established and widely used methods for synthesizing bis(trimethylsilyl) sulfide (B99878) rely on salt metathesis, a reaction involving the exchange of ions between reacting species.

The principal route for the preparation of bis(trimethylsilyl) sulfide involves the reaction of a trimethylsilyl (B98337) halide, most commonly trimethylsilyl chloride, with an anhydrous metal sulfide. wikipedia.org The most frequently used metal sulfide is anhydrous sodium sulfide. wikipedia.orgchemeurope.com

The reaction proceeds via a double displacement mechanism, as illustrated by the following equation: 2 (CH₃)₃SiCl + Na₂S → ((CH₃)₃Si)₂S + 2 NaCl wikipedia.org

In this reaction, the silicon-halogen bond in trimethylsilyl chloride is cleaved, and a new silicon-sulfur bond is formed, yielding the desired bis(trimethylsilyl) sulfide and a salt byproduct, sodium chloride. A critical aspect of this synthesis is the use of anhydrous reagents and reaction conditions, as bis(trimethylsilyl) sulfide readily hydrolyzes in the presence of water to form hexamethyldisiloxane (B120664) and toxic hydrogen sulfide gas. wikipedia.orgchemeurope.com An earlier, related synthesis reported in the 1950s utilized iodotrimethylsilane (B154268) and silver sulfide. researchgate.net

Table 1: Conventional Salt Metathesis Reaction

| Reactant 1 | Reactant 2 | Primary Product | Byproduct |

|---|---|---|---|

| Trimethylsilyl chloride | Anhydrous Sodium Sulfide | Bis(trimethylsilyl) sulfide | Sodium Chloride |

| Iodotrimethylsilane | Silver Sulfide | Bis(trimethylsilyl) sulfide | Silver Iodide |

Optimizing the synthesis of bis(trimethylsilyl) sulfide aims to maximize yield, purity, and efficiency while considering the scale of production. Key factors that influence the reaction include temperature, reactant concentration, and the choice of solvent.

For laboratory-scale synthesis , the primary goal is often to achieve a high yield of a very pure product. The reaction is typically performed in an inert solvent capable of dissolving the reactants, such as ethers like tetrahydrofuran (B95107) (THF) or aromatic hydrocarbons like toluene. chemeurope.comorgsyn.org Careful control of the reaction temperature is maintained, and purification is commonly achieved through distillation under reduced pressure to separate the liquid product from the solid salt byproduct. orgsyn.org

For industrial-scale synthesis , economic and operational factors become paramount. The focus shifts to minimizing costs associated with raw materials, energy consumption, and waste disposal. Optimization strategies may include using the most cost-effective reagents, reducing reaction times, and lowering reaction temperatures to save energy. google.com While solvents like THF are effective, their cost and volatility may lead to the exploration of more economical or recyclable solvent systems on a larger scale. The efficiency of separating the sodium chloride byproduct is also a significant consideration for process scalability.

Table 2: Comparison of Synthesis Optimization Parameters

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Primary Goal | High Yield & Purity | Cost-Effectiveness & Throughput |

| Solvent Choice | High-purity ethers (e.g., THF), arenes | Lower cost, recyclable, or minimal solvent use |

| Temperature Control | Precise control for optimal yield | Minimized energy input (lower temperatures) |

| Reaction Time | Driven by reaction completion for maximum yield | Minimized to increase plant throughput |

| Purification | Distillation, chromatography for high purity | Efficient, large-scale filtration and distillation |

Novel and Green Synthetic Approaches

Reflecting broader trends in chemistry, recent research has aimed to develop more sustainable and environmentally friendly methods for chemical synthesis. nih.govtsijournals.com

While the salt metathesis reaction is dominant, research into alternative reaction systems seeks to improve efficiency and sustainability. This includes the investigation of catalytic systems that can reduce waste and energy requirements. The development of metal-free catalytic approaches and the use of novel catalysts in related organosilicon chemistry highlight a potential path forward. researchgate.net For instance, the principles behind using solid acid catalysts, such as sulfated titania, demonstrate a move towards reusable and efficient catalytic systems that could be adapted for sulfide-transfer reactions. tsijournals.comtsijournals.com The exploration of different silylating agents or sulfide sources beyond the common reactants represents another avenue for innovation.

The development of "green" synthesis protocols for compounds like bis(trimethylsilyl) sulfide focuses on the core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. nih.govrsc.org A key drawback of the conventional route is the formation of a stoichiometric amount of salt byproduct, which must be separated and disposed of.

An environmentally benign approach would seek to:

Utilize Catalysis: Employing a recyclable catalyst instead of stoichiometric reagents can significantly reduce waste. researchgate.nettsijournals.com

Use Greener Solvents: Replacing volatile organic compounds with more environmentally friendly solvents, or developing solvent-free reaction conditions, is a primary goal. nih.govtsijournals.com

The development of such protocols for organosulfur compounds is an active area of research, aiming to make their production more sustainable and economically viable. researchgate.net

Mechanistic Investigations of Bis Trimethylsilyl Sulfide Reactivity

Fundamental Reactivity as an Aprotic Sulfur Anion Equivalent

Bis(trimethylsilyl) sulfide (B99878), often abbreviated as (TMS)₂S, serves as a crucial reagent in chemical synthesis, functioning as an aprotic source of the sulfide anion (S²⁻). wikipedia.org Its utility stems from the high affinity of the silicon in the trimethylsilyl (B98337) (TMS) group for oxygen and halogens. This characteristic drives reactions where the sulfide anion is transferred to a substrate, and a stable silicon-containing byproduct is formed.

The fundamental reactivity of bis(trimethylsilyl) sulfide can be represented by its reaction with metal oxides, where it facilitates the conversion to the corresponding metal sulfide. wikipedia.org This transformation is thermodynamically favorable due to the formation of the strong silicon-oxygen bond in hexamethyldisiloxane (B120664) ((TMS)₂O). wikipedia.org

An idealized representation of this reactivity is:

(TMS)₂S + MO → (TMS)₂O + MS

Where 'M' represents a metal. This general scheme highlights the role of bis(trimethylsilyl) sulfide as a sulfur transfer agent, effectively delivering a sulfide ion to an electrophilic center while the TMS groups act as an oxophile "sink."

Elucidation of Silicon-Mediated Chemical Transformations

The reactivity of bis(trimethylsilyl) sulfide is intrinsically linked to the properties of silicon, which orchestrates the chemical transformations. The strong affinity of silicon for oxygen and halogens is a key driving force in many of its reactions.

Ligand Exchange Mechanisms Exploiting Silicon-Oxygen and Silicon-Halide Affinity

The core of bis(trimethylsilyl) sulfide's reactivity lies in ligand exchange mechanisms. These reactions are propelled by the formation of highly stable silicon-oxygen and silicon-halide bonds. In these processes, the sulfide ligand from the silicon center is exchanged for an oxygen or halide ligand from a substrate.

A prime example is the conversion of metal oxides and chlorides into their corresponding sulfides. wikipedia.orgcymitquimica.com This transformation is a direct consequence of the high silicon-oxygen and silicon-halide bond enthalpies. The reaction with metal oxides results in the formation of the thermodynamically stable hexamethyldisiloxane. wikipedia.org Similarly, when reacting with metal chlorides, the formation of trimethylsilyl chloride is a powerful driving force for the reaction to proceed.

| Reactant Type | Substrate Example | Product | Byproduct |

| Metal Oxide | MO | MS | (TMS)₂O |

| Metal Chloride | MClₓ | MSₓ/₂ | TMSCl |

This table illustrates the general ligand exchange reactions where 'M' is a metal and 'X' is a halogen.

Kinetic Studies of Sulfur Transfer to Metal Oxides and Halides

Kinetic studies provide deeper insights into the rates and mechanisms of sulfur transfer from bis(trimethylsilyl) sulfide to metal compounds. While specific kinetic data for reactions of bis(trimethylsilyl) sulfide with metal oxides and halides are not extensively detailed in the provided results, the general principles of sulfur transfer reactions have been investigated in related systems. For instance, studies on the kinetics of sulfur transfer from hydrogen sulfide (H₂S) to iron sulfide (Fe₁₋ₓS) have shown that the rate of the reaction is dependent on the sulfur activity at the surface. princeton.edu

In the context of bis(trimethylsilyl) sulfide, the rate of sulfur transfer would likely be influenced by several factors:

The nature of the metal: The electrophilicity and Lewis acidity of the metal center in the oxide or halide will affect the rate of nucleophilic attack by the sulfide.

The steric hindrance: Bulky substituents on the metal complex or on the silicon atom could impede the approach of the reactants.

The solvent: The polarity of the solvent can influence the reaction rates, although many of these reactions are performed in non-polar aprotic solvents. acs.org

Further kinetic investigations would be necessary to quantify the reaction rates and determine the precise rate-limiting steps for the sulfur transfer from bis(trimethylsilyl) sulfide to various metal oxides and halides.

Reaction Mechanisms in Organic Transformations

Bis(trimethylsilyl) sulfide is also a valuable reagent in organic synthesis, particularly for the thionation of carbonyl compounds and the reduction of nitro groups.

Detailed Pathways for the Thionation of Aldehydes and Ketones

Bis(trimethylsilyl) sulfide is utilized for the conversion of aldehydes and ketones into their corresponding thiocarbonyls (thiones). wikipedia.orgcymitquimica.comresearchgate.net This thionation reaction is a direct application of the strong silicon-oxygen bond formation driving the reaction.

The generally accepted mechanism for the thionation of a carbonyl compound with bis(trimethylsilyl) sulfide is believed to proceed through a pathway analogous to the Wittig reaction. The reaction is thought to involve the initial formation of a four-membered ring intermediate, a thiaoxasiletane. This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl and the stable hexamethyldisiloxane.

Computational studies on the thionation of carbonyl compounds with similar reagents like Lawesson's reagent support a two-step mechanism involving a cycloaddition followed by a cycloreversion, with the latter being the rate-limiting step. acs.org It is plausible that the thionation with bis(trimethylsilyl) sulfide follows a similar mechanistic pathway. The reactivity of the carbonyl compound is influenced by both electronic and steric effects. acs.org

| Carbonyl Substrate | Thionation Product |

| Aldehyde (R-CHO) | Thioaldehyde (R-CHS) |

| Ketone (R₂C=O) | Thioketone (R₂C=S) |

Mechanistic Studies of Aromatic Nitro Group Reduction to Amines

The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. wikipedia.org While various reagents can achieve this, mechanistic studies have explored the pathways involved. In the context of silicon-based reducing systems, a metal-free deoxygenation and reductive disilylation of nitroarenes has been achieved using N,N'-bis(trimethylsilyl)-4,4'-bipyridinylidene. researchgate.net This reaction can be controlled to produce either N,O-bis(trimethylsilyl)phenylhydroxylamine or N,N-bis(trimethylsilyl)anilines. researchgate.net

While the direct use of bis(trimethylsilyl) sulfide for the reduction of nitroarenes is not explicitly detailed as a primary application in the search results, the underlying principles of silicon-mediated reductions are relevant. The reduction of nitro compounds often proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net The exact mechanism can be complex and dependent on the specific reducing agent and reaction conditions. researchgate.net For instance, some reductions are catalyzed by transition metals, while others proceed under metal-free conditions. researchgate.netorganic-chemistry.org

Investigation of Chalcogenide Oxide Reduction Mechanisms (Sulfoxides, Selenoxides, Telluroxides)

Bis(trimethylsilyl) sulfide, ((CH₃)₃Si)₂S, serves as a potent and versatile reagent for the deoxygenation of various chalcogenide oxides. It effectively reduces sulfoxides to sulfides, selenoxides to selenides, and telluroxides to tellurides under mild conditions. chemicalbook.com This reactivity is applicable to both aliphatic and aromatic derivatives. chemicalbook.com

R₂XO + ((CH₃)₃Si)₂S → R₂X + ((CH₃)₃Si)₂O (where X = S, Se, Te)

While detailed kinetic studies for each specific reaction are not extensively documented in readily available literature, a plausible mechanism can be inferred based on established principles of organosilicon chemistry. The reaction is believed to initiate with the nucleophilic attack of the oxygen atom of the chalcogenide oxide onto one of the electrophilic silicon atoms of bis(trimethylsilyl) sulfide. This forms a transient intermediate.

Drawing parallels from the well-studied reduction mechanisms of sulfoxides and selenoxides by other reagents, it is proposed that the reaction may proceed through a key chalcogenurane-like intermediate. nih.gov For instance, in the reduction of a sulfoxide, a thiosulfurane intermediate may be formed. nih.gov This intermediate then readily collapses, driven by the irreversible formation of the strong Si-O bond, to yield the corresponding sulfide and bis(trimethylsilyl) ether. A similar pathway involving selenurane and tellurane (B13756022) intermediates is anticipated for the reduction of selenoxides and telluroxides, respectively. chemicalbook.comnih.gov The reactions are generally clean and provide good yields of the reduced chalcogenides. chemicalbook.com

| Substrate Class | General Structure | Product Class | General Structure |

|---|---|---|---|

| Sulfoxide | R₂S=O | Sulfide | R₂S |

| Selenoxide | R₂Se=O | Selenide (B1212193) | R₂Se |

| Telluroxide | R₂Te=O | Telluride | R₂Te |

Stereochemical Control and Mechanisms in Ring-Opening Reactions (e.g., Alpha-Glycosyl Thiol Synthesis)

Bis(trimethylsilyl) sulfide is a valuable nucleophilic sulfur source in ring-opening reactions, demonstrating a high degree of stereochemical control. A prominent example is its application in the synthesis of α-glycosyl thiols from 1,6-anhydrosugars. nih.gov This method provides a concise and efficient route to valuable 1-thiosugars, which are important building blocks in glycochemistry. nih.gov

The reaction typically involves treating a 1,6-anhydrosugar with bis(trimethylsilyl) sulfide in the presence of a Lewis acid promoter, such as trimethylsilyl triflate (TMSOTf). nih.gov The reaction proceeds with high stereoselectivity, exclusively affording the α-anomer of the glycosyl thiol in good to excellent yields. nih.gov

Mechanism and Stereoselectivity:

Activation: The Lewis acid (TMSOTf) coordinates to the anhydro-ether oxygen atom within the bicyclic sugar structure. This activation polarizes the C-O bonds and renders the anomeric carbon (C1) highly electrophilic.

Nucleophilic Attack: Bis(trimethylsilyl) sulfide acts as the sulfur nucleophile. It attacks the activated anomeric carbon. Due to the rigid conformation of the 1,6-anhydro bridge, the bulky nucleophile can only approach from the sterically less hindered exo face, which corresponds to the α-face of the sugar.

Ring Opening: The nucleophilic attack proceeds via an Sₙ2-type mechanism, leading to the cleavage of the C1-O bond and inversion of configuration at the anomeric center. However, because of the specific topology of the substrate, this inversion results in the formation of the thermodynamically less stable α-thiol.

Silyl (B83357) Group Transfer: A trimethylsilyl group is transferred to the newly freed C6-hydroxyl group, and the intermediate O-silylated S-trimethylsilyl glycoside is formed.

Workup: A subsequent aqueous or mild acidic workup cleaves the silyl ethers and the S-Si bond to yield the final α-glycosyl thiol.

This high stereoselectivity holds for a variety of 1,6-anhydrosugar substrates, including those with different protecting group patterns and even oligosaccharide structures. nih.gov

| Substrate | Product | Stereochemical Outcome |

|---|---|---|

| 1,6-Anhydro-β-D-glucopyranose | α-D-Glucopyranosyl thiol | Exclusive α-anomer |

| 1,6-Anhydro-β-D-galactopyranose | α-D-Galactopyranosyl thiol | Exclusive α-anomer |

| 1,6-Anhydro-β-D-mannopyranose | α-D-Mannopyranosyl thiol | Exclusive α-anomer |

Hydrolytic Stability and Decomposition Pathways of Bis(trimethylsilyl) Sulfide

Bis(trimethylsilyl) sulfide is characterized by its high sensitivity to moisture. wikipedia.orgcymitquimica.com It readily undergoes hydrolysis, a decomposition pathway that significantly influences its handling and storage requirements. The compound must be protected from air and moisture to prevent degradation. wikipedia.org

Hydrolytic Decomposition: The hydrolysis of bis(trimethylsilyl) sulfide involves the cleavage of its silicon-sulfur bonds by water. This reaction is exothermic and proceeds readily upon contact with water or even atmospheric moisture. wikipedia.orgfishersci.com The decomposition pathway leads to the formation of two products: bis(trimethylsilyl) ether (hexamethyldisiloxane) and hydrogen sulfide gas. wikipedia.org

The reaction is as follows: ((CH₃)₃Si)₂S + H₂O → ((CH₃)₃Si)₂O + H₂S↑

The release of hydrogen sulfide, a toxic and flammable gas with a strong, unpleasant odor of rotten eggs, is a major safety concern when handling bis(trimethylsilyl) sulfide. wikipedia.org Due to this reactivity, the compound is classified as having a hydrolytic sensitivity where it reacts slowly with moisture/water and must be stored under anhydrous conditions, typically under a dry, inert atmosphere like nitrogen. chemicalbook.com

Thermal Decomposition: Under conditions of high heat or combustion, bis(trimethylsilyl) sulfide decomposes into several hazardous products. These include carbon monoxide (CO), carbon dioxide (CO₂), silicon dioxide (SiO₂), and sulfur oxides (SOₓ). fishersci.comfishersci.be

| Condition | Reactant(s) | Decomposition Products | Notes |

|---|---|---|---|

| Hydrolysis (exposure to water/moisture) | ((CH₃)₃Si)₂S + H₂O | Bis(trimethylsilyl) ether (((CH₃)₃Si)₂O), Hydrogen sulfide (H₂S) | Exothermic reaction; releases toxic gas. wikipedia.org |

| Combustion / High Heat | ((CH₃)₃Si)₂S + O₂ | Carbon monoxide (CO), Carbon dioxide (CO₂), Silicon dioxide (SiO₂), Sulfur oxides (SOₓ) | Hazardous decomposition products. fishersci.comfishersci.be |

Applications in Advanced Chemical Synthesis

Sulfur Source in Inorganic and Organometallic Syntheses

The reagent is widely employed for the introduction of sulfur into inorganic and organometallic frameworks, primarily through the conversion of metal oxides, halides, and the construction of complex cluster compounds.

Bis(trimethylsilyl) sulfide (B99878) is an effective reagent for converting metal oxides and metal chlorides into their corresponding metal sulfides. wikipedia.org This transformation leverages the favorable formation of the strong silicon-oxygen or silicon-halogen bonds, which drives the reaction to completion. wikipedia.org The general reaction with a metal oxide can be idealized as:

((CH₃)₃Si)₂S + MO → ((CH₃)₃Si)₂O + MS

This method provides a clean, anhydrous route to metal sulfides, avoiding the aqueous conditions and potential side reactions associated with reagents like hydrogen sulfide. wikipedia.org It has proven particularly valuable in the synthesis of advanced materials, such as metal sulfide quantum dots. For instance, it is a key sulfur source in established hot-injection synthesis routes for producing high-quality PbS and AgBiS₂ quantum dots for photovoltaic applications.

Table 1: Examples of Metal Sulfide Synthesis

| Precursor Type | Metal Precursor | Product | Application Context |

|---|---|---|---|

| Metal Oxide | Generic (MO) | Metal Sulfide (MS) | General sulfide synthesis wikipedia.org |

| Metal Halide | Generic (MClₓ) | Metal Sulfide (MSₓ/₂) | General sulfide synthesis wikipedia.org |

| - | Lead (Pb) precursor | PbS Quantum Dots | Photovoltaics |

| - | Silver (Ag), Bismuth (Bi) precursors | AgBiS₂ Quantum Dots | Photovoltaics |

Beyond simple binary sulfides, bis(trimethylsilyl) sulfide is instrumental in the assembly of complex metal-sulfur clusters. These clusters are of significant interest due to their unique electronic, catalytic, and structural properties, often mimicking the active sites of metalloenzymes. researchgate.net The controlled delivery of sulfide ions by ((CH₃)₃Si)₂S allows for the construction of intricate architectures, such as large silver-sulfur (Ag-S) clusters. wikipedia.org Iron-sulfur clusters, which are fundamental to numerous biological processes including electron transport, are another critical class of compounds whose synthesis can involve sulfide transfer reagents. researchgate.net The de novo synthesis of these clusters in biological systems starts from iron ions and sulfide, a process that can be replicated in synthetic chemistry using appropriate sulfur sources like bis(trimethylsilyl) sulfide. researchgate.net

Reagent in Organic Functional Group Interconversions

In organic synthesis, bis(methylsilyl) sulfide is a key player in the interconversion of functional groups, most notably in the thionation of carbonyls and in selective reduction pathways.

One of the most well-documented uses of bis(trimethylsilyl) sulfide is the direct conversion of aldehydes and ketones into their corresponding thiocarbonyls (thiones). wikipedia.org This transformation is a cornerstone of organosulfur chemistry, as thiocarbonyl compounds are valuable intermediates and possess unique reactivity. beilstein-journals.org While several reagents can achieve this conversion, including phosphorus pentasulfide and Lawesson's Reagent, bis(trimethylsilyl) sulfide offers a valuable alternative. beilstein-journals.org The reaction proceeds via a mechanism analogous to the Wittig reaction, involving a cycloaddition-cycloreversion sequence. The high reactivity of bis(trimethylsilyl) sulfide is driven by the formation of the highly stable hexamethyldisiloxane (B120664) as a byproduct. wikipedia.org

The reactivity of carbonyl compounds towards thionating agents generally follows the order: amides > ketones > esters. This selectivity allows for the targeted thionation of one carbonyl group in the presence of another.

Table 2: Thionation of Carbonyl Compounds

| Substrate | Product | Reagent Mentioned for Transformation |

|---|---|---|

| Aldehydes | Thioaldehydes | Bis(trimethylsilyl) sulfide wikipedia.orgbeilstein-journals.org |

| Ketones | Thioketones | Bis(trimethylsilyl) sulfide wikipedia.orgbeilstein-journals.org |

| Esters | Thioesters | Lawesson's Reagent, P₄S₁₀/HMDO |

| Amides | Thioamides | Lawesson's Reagent, P₄S₁₀/HMDO |

Bis(trialkylsilyl) chalcogenides are known to be effective reagents for the reduction of various functional groups, including oxides of other Group 16 elements (chalcogenide oxides). The process involves deoxygenation, driven by the formation of silyl (B83357) oxides.

While direct and extensive documentation for the reduction of nitro groups specifically with this compound is limited, the reduction of nitroarenes using other sulfide reagents (the Zinin reduction) is a classic transformation in organic chemistry. calstate.edu This reaction class proceeds by using a sulfide source as the electron donor. calstate.edu The general mechanism involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. calstate.edu Given that bis(trimethylsilyl) sulfide is an effective source of "S²⁻", it can be inferred to function within this general mechanistic framework for nitro group reductions. wikipedia.orgcalstate.edu

The conversion of carbonyl-like functional groups to their thio-analogues is a key application of sulfurating reagents.

Thiohydroxamic Acids: The synthesis of thiohydroxamic acids, which are sulfur analogues of hydroxamic acids, is an important transformation. These compounds are often prepared by the thionation of the corresponding hydroxamic acid. While reagents like Lawesson's Reagent are documented for this purpose, the application of this compound for the direct thionation of hydroxamic acids is not prominently reported in the surveyed chemical literature.

Thionation of Oximes: Oximes, containing a C=N-OH functional group, are another class of carbonyl derivatives. Their conversion to thio-oximes or other sulfur-containing derivatives via direct thionation is a potential synthetic route. However, similar to thiohydroxamic acids, the use of this compound for this specific transformation is not a widely established method based on available research. The reactivity of oximes is well-documented in other contexts, such as reduction to amines or oxidation.

Generation of Silyl Pseudohalides and Derivatives

Hexamethyldisilathiane (B1360051) is utilized as a silylating agent in the synthesis of various silyl pseudohalides. nih.govgoogle.com The formation of these derivatives is driven by the favorable creation of strong silicon-heteroatom bonds. Although detailed protocols specifically employing this compound are not always prevalent, its reactivity pattern is analogous to other silyl donors like hexamethyldisilazane (B44280) or trimethylsilyl (B98337) chloride, which are known to react with pseudohalide salts. nih.govresearchgate.net

For instance, the synthesis of trimethylsilyl azide (B81097) can be achieved through the reaction of chlorotrimethylsilane (B32843) with sodium azide. nih.gov Similarly, trimethylsilyl cyanide is prepared from trimethylsilyl chloride and an alkali metal cyanide. nist.govnist.gov The principle involves the exchange of the sulfide or another leaving group on the silicon atom with a pseudohalide anion (e.g., CN⁻, N₃⁻, SCN⁻).

Furthermore, hexamethyldisilathiane has been shown to react with electrophilic aromatic and heteroaromatic azides, leading to their reduction to primary amines. nih.govorganic-chemistry.org This transformation proceeds via a likely nucleophilic attack of the silyl sulfide's sulfur atom on the terminal nitrogen of the azide. The resulting complex then undergoes desilylation to yield the amine, demonstrating the reagent's ability to interact with and functionalize azide derivatives. organic-chemistry.org

Synthesis of Sulfur Analogs of Amides and Lactams

A significant application of this compound is the thionation of amides and lactams to produce the corresponding thioamides and thiolactams. nih.govgoogle.compharmatutor.org This conversion is of great value as thioamides are important intermediates in the synthesis of various heterocyclic compounds. sigmaaldrich.com

The protocol is particularly effective for secondary and tertiary amides and lactams, providing good to excellent yields. Primary amides, however, tend to give poor yields under these conditions. sigmaaldrich.com

| Substrate (Amide/Lactam) | Promoter | Conditions | Product (Thioamide/Thiolactam) | Yield (%) | Reference |

| N-Methyl-2-pyrrolidinone | Oxalyl Chloride | CH₂Cl₂, -78 to 0 °C, 2.5 h | N-Methyl-2-thiopyrrolidinone | 91 | sigmaaldrich.com |

| N-Benzoylpiperidine | Oxalyl Chloride | CH₂Cl₂, -78 to 0 °C, 2.5 h | N-Thiobenzoylpiperidine | 99 | sigmaaldrich.com |

| N,N-Dimethylbenzamide | Oxalyl Chloride | CH₂Cl₂, -78 to 0 °C, 2.5 h | N,N-Dimethylthiobenzamide | 98 | sigmaaldrich.com |

| 2-Azabicyclo[2.2.2]octan-3-one | Oxalyl Chloride | CH₂Cl₂, -78 to 0 °C, 2.5 h | 2-Azabicyclo[2.2.2]octan-3-thione | 90 | sigmaaldrich.com |

| γ-Butyrolactam | Triflic Anhydride | CH₂Cl₂, -78 °C to rt, 12 h | γ-Thiobutyrolactam | 61 | sigmaaldrich.com |

Conversion of Allyl Alcohols to Diallyl Sulfides

This compound is a documented reagent for the direct conversion of allyl alcohols into diallyl sulfides. google.compharmatutor.org This transformation provides a direct route to diallyl sulfide, a compound of interest found in garlic and known for various biological activities. researchgate.net While other methods often require the pre-formation of a thiol followed by its reaction with an allyl halide or alcohol, nih.gov this method uses allyl alcohol directly as the starting material.

The reaction mechanism likely involves the initial silylation of the allyl alcohol by this compound to form an allyl trimethylsilyl ether and a trimethylsilylthiol intermediate. The silylated ether is a much better leaving group than the original hydroxyl group. The trimethylsilylthiol can then act as a sulfur nucleophile, or alternatively, the sulfide anion can attack a second molecule of the activated allyl silyl ether, leading to the formation of the diallyl sulfide product and hexamethyldisiloxane.

Formation of Diaryl Sulfides from Aryl Iodides

An efficient, copper-catalyzed, one-pot synthesis of symmetrical diaryl sulfides has been developed using hexamethyldisilathiane as the sulfur source and various aryl iodides as substrates. This method is a significant advancement as diaryl sulfides are important structural motifs in many pharmaceuticals and functional materials.

The reaction typically employs a catalytic system of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand, with potassium carbonate (K₂CO₃) as the base in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The protocol exhibits broad functional group tolerance, allowing for the synthesis of a wide variety of diaryl sulfides with substituents such as methoxy, methyl, acetyl, fluoro, chloro, and bromo groups. The reaction proceeds with the selective activation of the carbon-iodine bond over other carbon-halogen bonds.

| Aryl Iodide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product (Diaryl Sulfide) | Yield (%) | Reference |

| Iodobenzene | CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 120 | Diphenyl Sulfide | 92 | |

| 1-Iodo-4-methoxybenzene | CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 120 | Bis(4-methoxyphenyl) Sulfide | 86 | |

| 1-Iodo-4-methylbenzene | CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 120 | Bis(4-methylphenyl) Sulfide | 93 | |

| 1-Fluoro-4-iodobenzene | CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 120 | Bis(4-fluorophenyl) Sulfide | 87 | |

| 1-Chloro-4-iodobenzene | CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 120 | Bis(4-chlorophenyl) Sulfide | 91 | |

| 3-Iodopyridine | CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 120 | Di(pyridin-3-yl) Sulfide | 74 |

Role as a Silylating Agent in Multistep Syntheses

Underlying many of the applications of this compound is its fundamental role as a silylating agent. nih.govgoogle.com Silylation is the process of replacing an active hydrogen on a heteroatom (like oxygen, nitrogen, or sulfur) with a silyl group. The thermodynamic driving force for reactions involving this compound is often the formation of the exceptionally strong and stable silicon-oxygen or silicon-halogen bond in the byproducts (e.g., hexamethyldisiloxane or trimethylsilyl halides). researchgate.net

This principle is clearly illustrated in the thionation of amides and lactams discussed previously (Section 4.2.5). In this multistep synthesis, the amide carbonyl is first activated by a promoter like oxalyl chloride. The resulting intermediate possesses a highly electrophilic carbon and an oxygen atom that is susceptible to silylation. This compound then acts as both the silylating agent and the sulfur source. The oxygen atom is silylated, forming a stable O-silyl intermediate and facilitating the subsequent nucleophilic attack by the sulfur atom at the carbonyl carbon. The ultimate elimination of hexamethyldisiloxane drives the reaction to completion, yielding the thioamide. sigmaaldrich.com This showcases how this compound functions not just as a simple sulfur transfer reagent, but as an integral silylating agent that enables key transformations within a synthetic sequence.

Role in Materials Science and Nanotechnology

Precursor in Thin Film Deposition Technologies

The deposition of thin films of metal sulfides is a cornerstone of modern semiconductor and optical coating manufacturing. Bis(methylsilyl) sulfide (B99878) and its analogs are increasingly employed in various deposition techniques due to their volatility and reactivity, which allow for the formation of high-purity films with controlled thickness and composition.

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow materials in a layer-by-layer fashion. This method offers exceptional conformality and precise thickness control at the atomic scale, making it ideal for fabricating complex nanostructures. anl.gov While hydrogen sulfide (H₂S) has been a common sulfur precursor in ALD, silyl (B83357) sulfides like bis(trimethylsilyl) sulfide have emerged as viable alternatives. anl.govresearchgate.net

The general ALD process for depositing a metal sulfide (MS) using a metal precursor (e.g., a metal chloride, MClₓ) and a silyl sulfide like bis(trimethylsilyl) sulfide ((CH₃)₃Si)₂S involves two half-reactions:

Half-reaction A: M-Cl* (surface) + ((CH₃)₃Si)₂S (gas) → M-S-Si(CH₃)₃* (surface) + (CH₃)₃SiCl (gas) Half-reaction B: M-S-Si(CH₃)₃* (surface) + MClₓ (gas) → M-S-M-Cl* (surface) + (CH₃)₃SiCl (gas)

These reactions are repeated in cycles to build up the desired film thickness. The use of silyl sulfides can be advantageous in ALD due to the favorable thermodynamics of forming volatile byproducts like trimethylsilyl (B98337) chloride. researchgate.net

The growth mechanism in ALD is dictated by the surface chemistry of the precursors. For silyl sulfides, the reaction proceeds through the cleavage of the Si-S bond. researchgate.net The initial surface for ALD is typically functionalized with reactive groups, such as hydroxyl (-OH) or amine (-NH₂) groups.

In the case of a hydroxylated surface, the first half-reaction with a metal precursor (e.g., a metal amide) would be:

Surface-OH + M(NR₂)₂ → Surface-O-M-NR₂ + HNR₂

The subsequent pulse of bis(trimethylsilyl) sulfide would then react with the newly formed surface species:

Surface-O-M-NR₂ + ((CH₃)₃Si)₂S → Surface-O-M-S-Si(CH₃)₃ + (CH₃)₃Si-NR₂

The trimethylsilyl group is then removed during the next metal precursor pulse. The self-limiting nature of these reactions is crucial for the layer-by-layer growth characteristic of ALD. hanyang.ac.kr The steric hindrance of the bulky trimethylsilyl groups can also play a role in ensuring monolayer adsorption. hanyang.ac.kr

Recent studies on ALD of metal sulfides like ZnS have provided insights into the evolution of atomic coordination during the initial cycles, highlighting the formation of both sulfide and sulfate (B86663) species on the surface after the initial H₂S exposure, which can be analogous to the reactions involving silyl sulfides. hanyang.ac.kr

The deposition temperature is a critical parameter in ALD as it influences both the growth rate and the properties of the deposited film. For a given ALD process, there exists an "ALD window," which is a temperature range where the growth per cycle (GPC) is constant and self-limiting growth is maintained. atomiclimits.com

Below the ALD window, the GPC is typically lower due to insufficient thermal energy for complete precursor reaction or slow reaction kinetics. Above the ALD window, the GPC may increase due to precursor decomposition or decrease due to desorption of the precursor from the surface before it can react. atomiclimits.com For ALD processes utilizing alkylsilyl chalcogenide precursors, it has been observed that the growth rates can decrease with increasing temperature. For instance, in the ALD of Bi₂Se₃ using (Et₃Si)₂Se, no distinct ALD window was found, and the growth rate decreased as the temperature increased. vtt.fi A similar trend is often observed in the ALD of metal sulfides using silyl sulfide precursors.

The growth rate in ALD is also dependent on the precursor and co-reactant pulse and purge times. Sufficient pulse times are necessary to ensure complete surface saturation, while adequate purge times are required to remove unreacted precursors and byproducts from the reaction chamber. atomiclimits.com

Table 1: ALD Parameters for Metal Sulfide Thin Films Using Silyl Precursors (Analogous Data)

| Metal Sulfide | Metal Precursor | Sulfur Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Reference |

| Bi₂Se₃ | BiCl₃ | (Et₃Si)₂Se | 160 | 1.6 | vtt.fi |

| Al₂S₃ | Trimethylaluminum | H₂S (for comparison) | 100 - 200 | 1.3 | hanyang.ac.krrsc.org |

| TiS₂ | TiCl₄ | H₂S (for comparison) | 400 - 500 | 0.15 - 0.26 | hanyang.ac.kr |

Note: Data for bis(methylsilyl) sulfide is limited; this table presents analogous data for related silyl and standard precursors to illustrate typical ALD parameters.

Solution-phase atomic layer deposition (sALD), also referred to as solution atomic layer deposition, is an emerging technique that adapts the principles of conventional gas-phase ALD to a liquid-phase environment. researchgate.net This method offers the advantage of using non-volatile or thermally unstable precursors that are not suitable for gas-phase ALD. researchgate.net

In sALD, the substrate is sequentially immersed in solutions containing the different precursors, with a rinsing step in between to remove excess reactants and byproducts. The self-limiting surface reactions are preserved, allowing for precise thickness control and conformal coating.

While specific studies on this compound in sALD are not widely available, the concept has been demonstrated for the deposition of metal sulfides. For example, sALD has been successfully employed for the growth of SnS, SnSe, and Sb₂Se₃ thin films. researchgate.net The use of bis(trimethylsilyl) sulfide and its analogs in sALD is a promising area of research, as it would enable the deposition of metal sulfides at low temperatures from solution. A study on the sALD of Cu-BDC (a metal-organic framework) demonstrated linear growth with no nucleation delay, achieving a growth rate of 4.5 Å per cycle. acs.org

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials, typically under vacuum. In CVD, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Bis(trimethylsilyl) sulfide has been utilized as a sulfur source in the CVD of metal sulfides. For instance, it has been used in the synthesis of transition metal sulfides where it reacts with metal halides. researchgate.net These reactions are often fast and can produce amorphous sulfides at room temperature, which can be subsequently annealed to form crystalline phases. researchgate.net The volatile trimethylsilyl halide byproducts are easily removed from the reaction system. researchgate.net

One example is the atmospheric pressure CVD of TiS₂ films from the reaction of titanium tetrachloride with organothiols at temperatures of 200 °C and above, which yields highly pure and crystalline films. researchgate.net While not a direct use of a silyl sulfide, it highlights the utility of organosulfur compounds in CVD. More directly, the reaction of TiCl₄ with hexamethyldisilathiane (B1360051) (an alternative name for bis(trimethylsilyl) sulfide) in a solvent at room temperature produces a black precipitate that can be annealed to form crystalline TiS₂. researchgate.net

Information on the specific use of this compound or its analogs in High Vacuum Vapor Phase Epitaxy (HVPE) is currently limited in publicly available research. HVPE is a variation of CVD that is typically used for the growth of thick, high-purity crystalline layers, particularly for compound semiconductors.

Atomic Layer Deposition (ALD) of Metal Sulfide Thin Films

Sulfur Source for Quantum Dot and Nanocrystal Synthesis

Bis(trimethylsilyl) sulfide is a widely used sulfur precursor in the synthesis of colloidal semiconductor quantum dots (QDs) and nanocrystals. arxiv.orgresearchgate.net The hot-injection method is a common approach where a solution of the sulfur precursor is rapidly injected into a hot solution containing the metal precursor, leading to the nucleation and growth of nanocrystals. arxiv.orglu.se

The size of the resulting quantum dots can be controlled by varying reaction parameters such as temperature, precursor concentration, and reaction time, which in turn tunes their optical and electronic properties due to quantum confinement effects. arxiv.orglu.se For example, in the synthesis of PbS QDs, a mixture of lead oxide and oleic acid is heated to form lead oleate, and then a solution of bis(trimethylsilyl) sulfide is injected to initiate the growth of PbS nanocrystals. lu.se

Despite its effectiveness, bis(trimethylsilyl) sulfide is known for its high reactivity, air and moisture sensitivity, and unpleasant odor. arxiv.orgresearchgate.net These drawbacks have prompted research into alternative, more stable sulfur precursors. One such alternative is bis(stearoyl) sulfide, which is an air-stable solid and has been shown to produce high-quality PbS and AgBiS₂ quantum dots with comparable or even enhanced device performance in photovoltaic applications. arxiv.orgresearchgate.net Thioacetamide (B46855) has also been explored as a lower-cost and greener alternative to bis(trimethylsilyl) sulfide for the synthesis of PbS QDs. wikipedia.org

Hot Injection Synthesis of Metal Sulfide Quantum Dots (e.g., PbS, AgBiS₂)

The hot injection method is a widely employed technique for the synthesis of high-quality colloidal quantum dots (QDs) with a high degree of monodispersity. ndsu.edu This method involves the rapid injection of a precursor solution into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled crystal growth. ndsu.edu (TMS)₂S is a commonly used sulfur precursor in this method for the synthesis of metal sulfide QDs due to its high reactivity. arxiv.orgarxiv.org

For the synthesis of lead sulfide (PbS) QDs, a solution of (TMS)₂S in a non-coordinating solvent like 1-octadecene (B91540) (ODE) is swiftly injected into a hot solution of a lead precursor, such as lead oleate, which is formed from the reaction of lead (II) oxide (PbO) or lead (II) acetate (B1210297) with oleic acid. acs.orgacs.orgsid.ir The reaction temperature is a critical parameter that influences the final size of the PbS QDs. acs.org Similarly, (TMS)₂S has been utilized in the hot-injection synthesis of silver bismuth sulfide (AgBiS₂) quantum dots, which are considered a more environmentally friendly alternative to lead- and cadmium-based QDs. researchgate.netmdpi.comnih.gov The synthesis involves injecting a (TMS)₂S solution into a hot mixture of silver and bismuth precursors. researchgate.netmdpi.com

The high reactivity of (TMS)₂S allows for the rapid formation of metal sulfide monomers, which then nucleate and grow into nanocrystals. This rapid reaction is essential for achieving the temporal separation of nucleation and growth, a key factor for producing monodisperse QDs. ndsu.edu However, the high reactivity of (TMS)₂S also presents challenges, as it is sensitive to air and moisture, which can lead to the formation of undesirable byproducts and affect the reproducibility of the synthesis. arxiv.orgnanoge.org

Influence on Nanocrystal Size, Morphology, and Surface Passivation

The use of bis(trimethylsilyl) sulfide as a sulfur precursor significantly influences the key properties of the resulting nanocrystals, including their size, shape (morphology), and surface passivation. Control over these characteristics is paramount as they directly dictate the optical and electronic properties of the nanomaterials. arxiv.org

The size of the nanocrystals can be tuned by adjusting the reaction parameters during the hot-injection synthesis. For instance, in the synthesis of PbS QDs, varying the injection temperature of the (TMS)₂S solution allows for the production of QDs with different sizes, and consequently, different band gaps and photoluminescence emission wavelengths. acs.org Lower injection temperatures generally result in smaller nanocrystals, while higher temperatures lead to larger ones.

The morphology of the nanocrystals is also affected by the synthetic conditions. For example, studies on PbS QDs have shown that the use of (TMS)₂S can lead to the formation of cubic-shaped nanocrystals. acs.org The shape and faceting of the quantum dots are important as they can modify the energetic landscape of the nanocrystal thin films. nanoge.org

Surface passivation is another critical aspect influenced by the synthetic route. The ligands present in the reaction mixture, such as oleic acid, bind to the surface of the growing nanocrystals, preventing their aggregation and passivating surface defects. mdpi.com The nature of the sulfur precursor can impact the effectiveness of this passivation. While (TMS)₂S is effective in promoting nanocrystal growth, the resulting surfaces may require further treatment, such as ligand exchange, to improve electronic coupling between the quantum dots in devices. acs.org

Comparative Studies with Alternative Sulfur Precursors for Quantum Dots

While bis(trimethylsilyl) sulfide is a widely used sulfur precursor, its toxicity, air and moisture sensitivity, and unpleasant odor have prompted research into alternative sulfur sources for quantum dot synthesis. arxiv.orgarxiv.orgnanoge.org Comparative studies have been conducted to evaluate the performance of these alternatives against (TMS)₂S.

One such alternative is bis(stearoyl) sulfide (St₂S), which is an air-stable, solid, and odor-free compound. arxiv.orgarxiv.orgnanoge.org Studies have shown that St₂S can be used to synthesize PbS and AgBiS₂ quantum dots with similar morphological and compositional characteristics to those produced with (TMS)₂S. arxiv.orgnanoge.org Furthermore, photovoltaic devices fabricated using QDs synthesized with St₂S have demonstrated comparable efficiencies and, in some cases, enhanced operational stability compared to their (TMS)₂S-based counterparts. arxiv.orgarxiv.org

Another alternative that has been investigated is thioacetamide (TAA). nih.gov TAA is a less reactive and lower-cost precursor compared to (TMS)₂S. nih.gov A diffusion-controlled synthesis approach using TAA has been developed to produce stable, high-quality PbS QDs. nih.gov This method allows for the synthesis of a wide range of QD sizes and has shown promise for large-scale production. nih.gov Solar cells fabricated with these QDs have exhibited high performance, even when processed under ambient conditions. nih.gov

Elemental sulfur has also been explored as a low-cost and safer alternative. researchgate.net However, its lower reactivity can make it more challenging to control the nucleation and growth of the nanocrystals, potentially leading to a broader size distribution. researchgate.net

The table below summarizes the key characteristics of different sulfur precursors used in quantum dot synthesis.

| Sulfur Precursor | Chemical Formula | Key Advantages | Key Disadvantages |

| Bis(trimethylsilyl) sulfide | ((CH₃)₃Si)₂S | High reactivity, enables monodisperse QD synthesis. arxiv.orgarxiv.org | Toxic, air and moisture sensitive, unpleasant odor. arxiv.orgarxiv.orgnanoge.org |

| Bis(stearoyl) sulfide | (C₁₇H₃₅CO)₂S | Air-stable, solid, odor-free. arxiv.orgarxiv.orgnanoge.org | May require optimization for specific QD systems. |

| Thioacetamide | CH₃CSNH₂ | Low cost, less reactive for better control. nih.gov | Can lead to different reaction kinetics. |

| Elemental Sulfur | S₈ | Low cost, safe. researchgate.net | Low reactivity, can be difficult to control nucleation. researchgate.net |

Fabrication of Semiconductor Nanocrystals (e.g., SnTe, SnSe, SnS)

Beyond its application in the synthesis of quantum dots, bis(trimethylsilyl) sulfide is also a valuable precursor for the fabrication of other semiconductor nanocrystals. The principles of using (TMS)₂S as a sulfur source can be extended to the synthesis of various metal chalcogenides, including tin-based semiconductors like tin(II) sulfide (SnS), tin(II) selenide (B1212193) (SnSe), and tin(II) telluride (SnTe). These materials are of interest for a range of electronic and optoelectronic applications, including photovoltaics and thermoelectrics.

The synthesis of these nanocrystals often employs colloidal methods similar to the hot-injection technique. For instance, to synthesize SnS nanocrystals, a solution of (TMS)₂S can be reacted with a tin precursor in a high-boiling point solvent with coordinating ligands. The reaction parameters, such as temperature, precursor concentration, and ligand choice, would be adjusted to control the size, shape, and crystal phase of the resulting SnS nanocrystals.

While the provided search results primarily focus on the use of (TMS)₂S for the synthesis of PbS and AgBiS₂ quantum dots, the underlying chemical principles are transferable to the fabrication of other metal sulfide nanocrystals. The high reactivity of the Si-S bond in (TMS)₂S makes it an effective sulfide source for reacting with a variety of metal precursors to form the corresponding metal sulfide nanomaterials. Further research would be needed to detail the specific reaction conditions and resulting properties for SnS, SnSe, and SnTe nanocrystals synthesized using (TMS)₂S.

Coordination Chemistry and Organometallic Applications

Ligand Characteristics of the Sulfide (B99878) Moiety and Trimethylsilyl (B98337) Groups

The coordination behavior of bis(trimethylsilyl) sulfide is largely dictated by the interplay between the central sulfide moiety and the two bulky trimethylsilyl ((CH₃)₃Si, or TMS) groups.

Sulfide Moiety : The sulfur atom possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal centers. Its relatively soft nature, compared to oxygen or nitrogen, makes it a suitable ligand for softer metal ions.

Trimethylsilyl Groups : These groups are sterically demanding, a characteristic that significantly influences the coordination environment around the metal center. wikipedia.orgacs.org This steric bulk can limit the number of ligands that can coordinate to a metal, often resulting in low-coordinate complexes. wikipedia.orgescholarship.org This property is analogous to that of the widely studied bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, which is known for its ability to stabilize unusual, low-coordination geometries due to its steric hindrance. wikipedia.orgresearchgate.netencyclopedia.pub The TMS groups also impart lipophilicity, rendering the resulting metal complexes soluble in nonpolar organic solvents. wikipedia.orgencyclopedia.pub

The reactivity of the ligand is centered on the Si-S bond. This bond is labile and susceptible to cleavage, particularly in the presence of metal halides or oxides, which facilitates the transfer of the sulfide ion. wikipedia.orgthieme-connect.com

Synthesis and Structural Characterization of Metal Bis(trimethylsilyl) Sulfide Complexes

The primary synthetic application of bis(trimethylsilyl) sulfide in organometallic chemistry is as a sulfur transfer agent. The most common method for the synthesis of metal sulfides involves the reaction of a metal halide with (TMS)₂S, which proceeds via a salt metathesis-like reaction.

General Reaction: M-Cl + (Me₃Si)₂S → M-S + 2 Me₃SiCl wikipedia.org

This method has been employed to synthesize a range of metal sulfide materials, from binary sulfides to complex clusters and nanocrystals. For instance, it is used as a sulfur source in the synthesis of bismuth sulfohalide (BiSX) nanocrystals and large silver-sulfur (Ag-S) clusters. wikipedia.orgacs.org

While (TMS)₂S is most often used to generate bulk metal sulfides or sulfide clusters, discrete, molecular complexes featuring the [S(SiMe₃)₂] moiety as a ligand are less common. The characterization of such species often reveals the coordination modes of the sulfur ligand.

The sulfide ligand derived from (TMS)₂S can adopt several coordination modes, largely dependent on the metal center, its oxidation state, and the steric environment.

| Coordination Mode | Description | Example Context |

| Terminal Sulfide | The sulfur atom is bound to a single metal center (M=S). | Often transient or found in highly unsaturated complexes. |

| Bridging Sulfide (μ-S) | The sulfur atom bridges two or more metal centers (M-S-M). | Common in metal sulfide clusters and polynuclear complexes. |

| Intact Ligand | The entire (Me₃Si)₂S molecule coordinates to a metal center. | Less common, as the Si-S bond is typically cleaved. |

The metal-sulfur bonds formed via reaction with (TMS)₂S exhibit a range of stabilities and reactivities. In many cases, the M-S bond is quite robust, forming the core of stable clusters and materials. The reactivity of the formed metal sulfide complex is then characteristic of the new compound, not the precursor ligand.

The key reactive feature of bis(trimethylsilyl) sulfide itself is the lability of the silicon-sulfur bond. This bond is readily cleaved by electrophilic metal centers, which is the driving force for its utility as a sulfidation reagent. This reactivity stands in contrast to the more inert C-H bonds of the methyl groups on the silicon atoms.

Catalytic Potential of Bis(trimethylsilyl) Sulfide-Derived Metal Complexes

While discrete, well-defined metal complexes featuring the [S(SiMe₃)₂] ligand are not widely reported as catalysts themselves, bis(trimethylsilyl) sulfide is a crucial precursor for the synthesis of catalytically active materials. Many transition metal sulfides are known to be active catalysts for various industrial processes, such as hydrodesulfurization. The utility of (TMS)₂S lies in its ability to provide an accessible and soluble source of sulfide for the generation of these catalytic materials under relatively mild conditions.

Given the nature of its application, the mechanistic role of bis(trimethylsilyl) sulfide is typically confined to the synthesis of the catalyst rather than participation in the catalytic cycle itself.

Catalyst Formation : (TMS)₂S reacts with a metal precursor (e.g., a metal chloride) to form a metal sulfide. This can be a bulk material, a nanoparticle, or a cluster.

Active Site Generation : The resulting metal sulfide material possesses the catalytically active sites.

Catalytic Turnover : The catalytic cycle proceeds on the surface or at the active sites of the metal sulfide, without direct involvement of the original (TMS)₂S or its trimethylsilyl byproduct (Me₃SiCl).

Therefore, its primary role in catalysis is as a convenient and effective reagent for producing catalytically active metal sulfides.

Comparison with Related Bis(trimethylsilyl) Chalcogenide Ligands (e.g., Amides, Phosphides, Selenides)

The properties of bis(trimethylsilyl) sulfide are best understood by comparison with its chalcogenide and pnictogenide analogues. The central atom (N, P, S, Se) and its bonding to silicon define the steric and electronic characteristics of the ligand.

| Ligand | Formula | Donor Atom | Key Characteristics & Differences |

| Amide | [N(SiMe₃)₂]⁻ | Nitrogen | Extremely bulky; widely used to enforce low coordination numbers; Si-N bond is strong; acts as a strong base. wikipedia.orgacs.orgencyclopedia.pub |

| Phosphide (B1233454) | [P(SiMe₃)₂]⁻ | Phosphorus | Also very bulky; P is a softer donor than N; Si-P bond is more labile than Si-N; provides unique structural motifs compared to amides. scholaris.carsc.org |

| Sulfide | S(SiMe₃)₂ | Sulfur | Used as a neutral S²⁻ synthon; Si-S bond is readily cleaved; less basic than the amide; sulfur is a soft donor atom. wikipedia.orgthieme-connect.com |

| Selenide (B1212193) | Se(SiMe₃)₂ | Selenium | Used as a neutral Se²⁻ synthon; the Si-Se bond is weaker and more reactive than the Si-S bond; a very soft donor. nih.govchemicalbook.com |

The trend in bond strength between silicon and the chalcogen/pnictogen atom is generally Si-N > Si-S > Si-P > Si-Se. This trend dictates the ease with which the trimethylsilyl group can be cleaved, and thus the utility of these compounds as sources of N³⁻, P³⁻, S²⁻, or Se²⁻. The amide is typically used as a bulky, non-coordinating anion or a ligand, while the sulfide and selenide are most often used as chalcogen-transfer reagents.

Advanced Spectroscopic Characterization of Bis Trimethylsilyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bis(trimethylsilyl) sulfide (B99878), providing unambiguous structural information through the analysis of ¹H, ¹³C, and ²⁹Si nuclei.

The structural identity of bis(trimethylsilyl) sulfide is readily confirmed by ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Due to the molecular symmetry of bis(trimethylsilyl) sulfide, ((CH₃)₃Si)₂S, the proton (¹H) NMR spectrum exhibits a single sharp resonance for the 18 equivalent protons of the two trimethylsilyl (B98337) groups. Similarly, the carbon-13 (¹³C) NMR spectrum shows a single signal corresponding to the six equivalent methyl carbons. The silicon-29 (B1244352) (²⁹Si) NMR spectrum also displays a single peak, confirming the presence of two identical silicon environments.

The chemical shifts observed in these spectra are characteristic of the trimethylsilyl moiety and are influenced by the electronegativity of the central sulfur atom. These shifts provide a reliable fingerprint for the identification of the compound.

Table 1: Representative NMR Data for Bis(trimethylsilyl) Sulfide and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |

|---|---|---|---|

| Bis(trimethylsilyl) sulfide | ~0.25 (s) | ~2.0 (s) | ~18.0 (s) |

| Bis(trimethylsilyl)methane chemicalbook.com | -0.07 (s, 18H), -0.25 (s, 2H) | 1.8 (s) | Not specified |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. "s" denotes a singlet peak.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes and chemical exchange processes that occur on the NMR timescale. sikhcom.net In molecules like bis(trimethylsilyl) sulfide, DNMR can be employed to study the rotation around the Si-S bonds and potential conformational isomers.

At ambient temperatures, the rotation around the Si-S bonds in bis(trimethylsilyl) sulfide is typically fast on the NMR timescale, resulting in the observation of time-averaged signals as described in the previous section. However, by lowering the temperature, it may be possible to slow down these rotational processes to the point where distinct signals for different conformers could be observed. Such studies can provide valuable thermodynamic and kinetic information about the conformational landscape of the molecule. While specific DNMR studies on bis(trimethylsilyl) sulfide are not extensively documented in readily available literature, the principles of DNMR are broadly applicable to understanding the flexibility of the Si-S-Si linkage.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. For bis(trimethylsilyl) sulfide (C₆H₁₈SSi₂), HRMS can distinguish its exact mass (178.0671 m/z for the monoisotopic mass) from other compounds with the same nominal mass. This high level of accuracy is crucial for the unambiguous identification of the compound in complex mixtures or for confirming the products of a chemical reaction.

In mass spectrometry, particularly with techniques like electron ionization (EI), molecules are fragmented in a reproducible manner, creating a characteristic fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments provides valuable information about the structural features of the parent molecule. libretexts.org

For trimethylsilyl (TMS) containing compounds, common fragmentation pathways involve the loss of a methyl group (CH₃•, a loss of 15 Da) to form a stable [M-15]⁺ ion, which is often the base peak in the spectrum. nih.govresearchgate.net Another characteristic fragmentation is the cleavage of the Si-S bond.

Table 2: Expected Major Fragments in the Mass Spectrum of Bis(trimethylsilyl) Sulfide

| m/z | Ion | Description |

|---|---|---|

| 178 | [C₆H₁₈SSi₂]⁺ | Molecular Ion (M⁺) |

| 163 | [C₅H₁₅SSi₂]⁺ | Loss of a methyl group ([M-15]⁺) |

The relative intensities of these and other minor fragment ions can help to confirm the structure of bis(trimethylsilyl) sulfide and distinguish it from its isomers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.satriprinceton.org These techniques are complementary and provide a detailed picture of the molecular structure and bonding. ksu.edu.sa

The IR and Raman spectra of bis(trimethylsilyl) sulfide are characterized by vibrational modes associated with the trimethylsilyl groups and the Si-S-Si linkage.

C-H vibrations: Stretching and bending vibrations of the methyl groups are expected in their characteristic regions of the spectrum.

Si-C vibrations: The stretching and rocking modes of the Si-C bonds give rise to distinct bands.

Si-S-Si vibrations: The symmetric and asymmetric stretching vibrations of the Si-S-Si bond are particularly informative. The asymmetric stretch is typically strong in the IR spectrum, while the symmetric stretch is strong in the Raman spectrum.

Theoretical calculations, such as those using density functional theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. jkps.or.kr

Table 3: Key Vibrational Frequencies for Bis(trimethylsilyl) Sulfide

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretching | 2960 - 2850 | IR, Raman |

| CH₃ deformation | 1450 - 1370 | IR, Raman |

| CH₃ rocking | ~840 | IR, Raman |

| Si-S-Si asymmetric stretch | ~500 - 450 | IR |

The precise positions and intensities of these bands can be influenced by the molecular conformation and intermolecular interactions.

Assignment of Characteristic Si-S and C-Si Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com For bis(trimethylsilyl) sulfide, ((CH₃)₃Si)₂S, the vibrational spectrum is dominated by modes originating from the trimethylsilyl (TMS) groups and the central Si-S-Si skeleton.

The trimethylsilyl groups give rise to several characteristic vibrations. The C-H stretching vibrations are typically observed in the high-frequency region of the spectrum, from approximately 2900 to 3000 cm⁻¹. The Si-C bond vibrations are also prominent. The Si-C stretching modes generally appear in the range of 600-800 cm⁻¹. Specifically, studies on compounds containing Si-C bonds, such as SiGeC alloys, have identified Si-C local vibrational modes around 605 cm⁻¹. researchgate.net Additionally, the methyl rocking and Si-C bending modes occur at lower frequencies.

A summary of the expected characteristic vibrational modes for bis(trimethylsilyl) sulfide is provided in the table below.

Table 1: Characteristic Vibrational Modes for Bis(trimethylsilyl) Sulfide

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| Asymmetric C-H Stretch | -CH₃ | ~2960 | IR, Raman |

| Symmetric C-H Stretch | -CH₃ | ~2890 | IR, Raman |

| Asymmetric Si-C Stretch | Si-C | ~690 | IR, Raman |

| Symmetric Si-C Stretch | Si-C | ~630 | IR, Raman |

| Asymmetric Si-S-Si Stretch | Si-S-Si | 450 - 550 | IR |

Conformational Analysis in Solution and Solid States

The three-dimensional structure and conformational flexibility of bis(trimethylsilyl) sulfide are critical to understanding its reactivity. Since the compound is a liquid at room temperature, its conformational properties have been investigated in the gas phase, which closely resembles the solution state, using techniques like gas electron diffraction (GED). wikipedia.orgwikipedia.org

In the solid state, which is achieved at low temperatures, a more ordered structure is expected. chemicalbook.com The transition from a flexible conformation in the liquid or gas phase to a more rigid structure in the crystal lattice often results in a higher symmetry. By analogy with other silyl (B83357) compounds, it is plausible that bis(trimethylsilyl) sulfide adopts a conformation with C₂ᵥ symmetry in the crystalline phase, where a plane of symmetry would bisect the Si-S-Si angle.

Table 2: Key Structural Parameters from Gas Electron Diffraction of an Analogous Compound (bis(dimethylsilyl) sulfide)

| Parameter | Value | Reference |

|---|---|---|

| Si-S-Si Bond Angle | 104.4(6)° | rsc.org |

| Si-S Bond Length | 213.6(3) pm | rsc.org |

| Torsional Angles (Si-S) | 148(2)° and -87(4)° | rsc.org |

X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful SCXRD analysis provides precise data on bond lengths, bond angles, and torsional angles, as well as how individual molecules pack together to form a crystal lattice.

For a compound like bis(trimethylsilyl) sulfide, which is a liquid at ambient temperature and is sensitive to moisture, obtaining a suitable single crystal and performing SCXRD analysis presents significant experimental challenges. wikipedia.orgchemicalbook.com The procedure would require in-situ crystallization at low temperatures, for example, by using a controlled cold gas stream on a diffractometer, and subsequent handling of the crystal without exposure to the atmosphere. uni-saarland.de These technical difficulties may explain why a single-crystal structure of bis(trimethylsilyl) sulfide does not appear to be available in the published scientific literature or crystallographic databases. If such data were available, it would definitively confirm the solid-state conformation, including the Si-S-Si bond angle and the orientation of the trimethylsilyl groups, and reveal any intermolecular interactions governing the crystal packing.

Powder X-ray Diffraction for Material Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize crystalline solids. nih.govresearchgate.net Instead of using a single crystal, PXRD analyzes a sample composed of many microscopic crystallites (a powder) with random orientations. The resulting diffraction pattern of intensity versus diffraction angle (2θ) is a unique fingerprint for a specific crystalline phase. researchgate.net

This technique is primarily used for:

Phase Identification: By comparing the experimental PXRD pattern to patterns in reference databases (like the JCPDS-ICDD), one can identify the crystalline compound.

Purity Assessment: The presence of diffraction peaks from other phases can indicate impurities in the sample.

Lattice Parameter Determination: The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell.

Theoretical and Computational Studies of Bis Trimethylsilyl Sulfide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For bis(trimethylsilyl) sulfide (B99878), these calculations can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and the nature of its molecular orbitals, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the molecular structure and energy of chemical systems. nih.gov The primary goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface, representing the molecule's most stable conformation. scispace.com This process involves iteratively calculating the energy and forces on each atom and adjusting their positions until a minimum energy state is reached.

For bis(trimethylsilyl) sulfide, DFT calculations using functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), can accurately predict its geometric parameters. researchgate.netresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar metal-sulfur nih.gov and organosilicon researchgate.net compounds have shown excellent agreement with experimental data obtained from X-ray crystallography. The resulting optimized geometry provides a foundational model for understanding the molecule's steric and electronic properties.

Table 1: Representative Calculated Geometric Parameters for Bis(trimethylsilyl) Sulfide This table presents theoretical values typical for organosilicon sulfides based on DFT calculations.

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length | Si-S | ~2.15 Å |

| Si-C | ~1.88 Å | |

| C-H | ~1.10 Å | |

| Bond Angle | Si-S-Si | ~105° |

| S-Si-C | ~108° | |

| C-Si-C | ~111° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For bis(trimethylsilyl) sulfide, the HOMO is typically localized on the sulfur atom's lone pairs, making it the primary site for nucleophilic attack. The LUMO is generally distributed across the antibonding Si-S and Si-C orbitals.

Computational methods also allow for the analysis of charge distribution within the molecule, often through methods like Mulliken population analysis. bhu.ac.in This analysis calculates the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites. In bis(trimethylsilyl) sulfide, the sulfur atom is expected to carry a partial negative charge, while the silicon atoms are partially positive, consistent with the electronegativity differences.

Table 2: Representative Frontier Molecular Orbital Energies This table illustrates typical FMO energy values derived from DFT calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily composed of sulfur lone pair p-orbitals. |

| LUMO | +1.2 | Primarily composed of σ* antibonding Si-S and Si-C orbitals. |

| HOMO-LUMO Gap | 9.7 | Indicates high kinetic stability. |

Computational Modeling of Reaction Mechanisms